An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Diaminonaphthalene-1,3-disulfonic Acid
An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Diaminonaphthalene-1,3-disulfonic Acid
Introduction: Unveiling a Versatile Naphthalene Derivative
5,6-Diaminonaphthalene-1,3-disulfonic acid is a fascinating organic compound that holds a significant position in various scientific and industrial domains. Its unique molecular architecture, featuring a naphthalene core functionalized with both amino and sulfonic acid groups, bestows upon it a versatile set of physicochemical properties.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these characteristics, underpinned by field-proven insights and authoritative references. The strategic placement of two amino groups at the 5 and 6 positions and two sulfonic acid groups at the 1 and 3 positions results in a molecule with notable water solubility and reactivity.[1] Consequently, it serves as a crucial intermediate in the synthesis of azo dyes, a sensitive reagent in analytical chemistry, and a molecule of interest in biological research.[1]
Core Physicochemical Profile
A foundational understanding of 5,6-diaminonaphthalene-1,3-disulfonic acid begins with its fundamental properties, which are summarized in the table below. These data points are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H10N2O6S2 | [1][2] |
| Molecular Weight | 318.33 g/mol | [1][2] |
| CAS Number | 73692-57-6 | [1][2] |
| IUPAC Name | 5,6-diaminonaphthalene-1,3-disulfonic acid | [2] |
| Appearance | Data not consistently available; typically a solid. | |
| Solubility | Soluble in water. | [1] |
| Storage Temperature | 0-10°C is recommended for some related compounds. | [3] |
Synthesis and Purification: From Naphthalene to a Functionalized Derivative
The synthesis of 5,6-diaminonaphthalene-1,3-disulfonic acid is a multi-step process that has evolved to improve yield and efficiency.[1] Modern synthetic routes offer precise control over the introduction of functional groups onto the naphthalene backbone.[1]
Synthetic Pathway Overview
Historically, the synthesis was a lengthy process with modest yields of around 50%.[1] Contemporary methods, however, have been refined for better outcomes. The general synthetic strategy involves:
-
Sulfonation: The initial step is the introduction of sulfonic acid groups onto the naphthalene ring. This is typically achieved through electrophilic aromatic substitution using reagents like sulfur trioxide or chlorosulfonic acid.[1]
-
Nitration: Following sulfonation, nitro groups are introduced at specific positions on the naphthalene ring.
-
Reduction: The final key step is the reduction of the nitro groups to amino groups. This is often accomplished via catalytic hydrogenation using hydrogen gas in the presence of catalysts such as palladium on carbon or nickel supported on alumina.[1]
Caption: A simplified workflow of the synthesis of 5,6-diaminonaphthalene-1,3-disulfonic acid.
Purification
Purification of the final product is crucial to remove impurities and byproducts from the synthesis. A common method for purifying related diaminonaphthalene compounds is crystallization from water or aqueous ethanol, followed by vacuum sublimation.
Spectral and Physicochemical Characteristics
The utility of 5,6-diaminonaphthalene-1,3-disulfonic acid in various applications is directly linked to its spectral and other physicochemical properties.
Spectral Properties
-
UV-Vis Absorption: In aqueous media, 5,6-diaminonaphthalene-1,3-disulfonic acid exhibits dual maximum absorbance wavelengths (λmax) at approximately 274 nm and 310 nm. This characteristic allows for rapid purity assessment and is fundamental to its use in colorimetric assays.[1]
-
Fluorescence: A key feature of this compound is its reaction with nitrite in an acidic medium to form a highly fluorescent naphthotriazole derivative in an alkaline medium.[4] This reaction forms the basis of a sensitive spectrofluorimetric method for nitrite determination.[4]
| Spectroscopic Property | Wavelength (nm) | Conditions |
| UV-Vis Absorbance (λmax) | 274 and 310 | Aqueous media |
| Fluorescence of Nitrite Adduct | Not specified | Alkaline medium |
Solubility and Stability
The presence of two sulfonic acid groups imparts good water solubility to the molecule.[1] For handling and storage, it is advisable to keep the compound in a tightly closed container in a dry, well-ventilated place, and away from ignition sources. Some related compounds are sensitive to air.[5][6]
Acid-Base Properties
Applications in Scientific Research
The unique properties of 5,6-diaminonaphthalene-1,3-disulfonic acid make it a valuable tool in several research areas.
Analytical Chemistry: Nitrite Detection
One of the most notable applications is in the sensitive and specific determination of nitrite.[4] The reaction of the compound with nitrite in an acidic environment produces a fluorescent product, allowing for the quantification of nitrite at very low concentrations (detection limit of 0.09 ng/mL).[4] This method has been successfully applied to determine nitrite levels in tap and lake water.[4]
Caption: The reaction pathway for the spectrofluorimetric detection of nitrite.
Protocol: Spectrofluorimetric Determination of Nitrite
This protocol is based on the principle that 5,6-diaminonaphthalene-1,3-disulfonic acid reacts with nitrite to form a fluorescent compound.[4]
Materials:
-
5,6-diaminonaphthalene-1,3-disulfonic acid (DANDS) solution
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Nitrite standard solutions
-
Water sample (e.g., tap water, lake water)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Collect the water sample to be analyzed. If necessary, filter the sample to remove any particulate matter.
-
Reaction:
-
To a specific volume of the water sample (or nitrite standard), add the DANDS solution.
-
Acidify the mixture with the HCl solution to facilitate the reaction.
-
Allow the reaction to proceed for a set amount of time at a controlled temperature.
-
-
Fluorescence Measurement:
-
Make the solution alkaline by adding the NaOH solution. This is crucial for the high fluorescence of the resulting 1-[H]-naphthotriazole-6,8-disulfonic acid.[4]
-
Measure the fluorescence intensity of the solution using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Create a calibration curve by plotting the fluorescence intensity versus the concentration of the nitrite standard solutions.
-
Determine the concentration of nitrite in the water sample by comparing its fluorescence intensity to the calibration curve.
-
Other Applications
-
Dye Synthesis: It is a precursor in the manufacturing of various dyes, particularly azo dyes.[1]
-
Biological Research: Studies have suggested potential biological activities, including antioxidant and antimicrobial properties.[1] Its structure may also be a scaffold for modification in drug development.[1]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 5,6-diaminonaphthalene-1,3-disulfonic acid and related compounds. Safety data for similar sulfonic acids indicates that they can be irritating to the skin and eyes.[1][5] Due to its acidic nature, it may cause irritation or burns.[1]
General Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Avoid breathing dust.[7]
-
Store in a tightly closed container in a dry place.[5]
Conclusion
5,6-Diaminonaphthalene-1,3-disulfonic acid is a compound of significant scientific interest due to its versatile physicochemical properties. Its water solubility, distinct spectral characteristics, and reactivity make it an invaluable tool in analytical chemistry, dye synthesis, and potentially in biological and pharmaceutical research. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective and responsible use in the laboratory and beyond.
References
-
PubChem. (n.d.). 5,6-Diaminonaphthalene-1,3-disulfonic acid. Retrieved from [Link]
-
Capitán-Vallvey, L. F., et al. (2004). Spectrofluorimetric determination of nitrite with 5,6-diamino-1,3-naphthalene disulfonic acid. Analytica Chimica Acta, 508(1), 139-144. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the synthesis of a related diaminonaphthalene compound. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis absorption and emission spectra of NDI-NA. Retrieved from [Link]
-
Molbase. (n.d.). 5,6-DIAMINONAPHTHALENE-1,3-DISULFONIC ACID | CAS 73692-57-6. Retrieved from [Link]
-
PubChem. (n.d.). 3,8-diaminonaphthalene-1,5-disulphonic acid, sodium salt. Retrieved from [Link]
-
Kanjolia, R. K., & Pant, D. D. (1982). Effects of solvent and acid concentration on the absorption and fluorescence spectra of α,α-diaminonaphthalenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(1), 353-364. Retrieved from [Link]
- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
-
PrepChem.com. (n.d.). Synthesis of 1,5-diaminonaphthalene. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,5-Diaminonaphthalene. Retrieved from [Link]
-
Wittich, R. M., Rast, H. G., & Knackmuss, H. J. (1988). Degradation of naphthalene-2,6- and naphthalene-1,6-disulfonic acid by a Moraxella sp. Applied and Environmental Microbiology, 54(7), 1842-1847. Retrieved from [Link]
-
AHH Chemical. (n.d.). Cas 50976-35-7, 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene.... Retrieved from [Link]
-
precisionFDA. (n.d.). 3,8-DIAMINONAPHTHALENE-1,5-DISULFONIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Diaminonaphthalene. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. Retrieved from [Link]
Sources
- 1. Buy 5,6-Diaminonaphthalene-1,3-disulfonic acid | 73692-57-6 [smolecule.com]
- 2. 5,6-Diaminonaphthalene-1,3-disulfonic acid | C10H10N2O6S2 | CID 174421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. 1,8-Diaminonaphthalene | 479-27-6 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
